N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
CAS No.:
Cat. No.: VC14952840
Molecular Formula: C19H24FN3O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24FN3O2 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | N-(2,2-dimethyloxan-4-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C19H24FN3O2/c1-12-16(18(23-22-12)13-4-6-14(20)7-5-13)10-17(24)21-15-8-9-25-19(2,3)11-15/h4-7,15H,8-11H2,1-3H3,(H,21,24)(H,22,23) |
| Standard InChI Key | IOVUPAPPMSWSGX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NC3CCOC(C3)(C)C |
Introduction
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. The structure of this compound includes a tetrahydropyran moiety linked to a pyrazole ring, further substituted with an acetamide group.
Synthesis
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves multi-step organic reactions. Key steps may include:
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Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
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Attachment of the Tetrahydropyran Moiety: This involves nucleophilic substitution or coupling reactions to link the tetrahydropyran group to the pyrazole ring.
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Acetamide Group Introduction: This step typically involves acylation reactions using acetic anhydride or similar reagents.
Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, is crucial for enhancing yield and purity.
Chemical Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can participate in various chemical reactions typical for amides and heterocycles. These may include:
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Hydrolysis: The amide group can undergo hydrolysis to form the corresponding carboxylic acid.
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Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
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Reduction: The pyrazole ring can be reduced to form an amine derivative.
Biological Activity and Mechanism of Action
Research indicates that pyrazole derivatives often exhibit activity against various biological pathways, including anti-inflammatory and analgesic effects. The mechanism of action for N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is hypothesized to involve interaction with specific biological targets such as receptors or enzymes. The presence of both tetrahydropyran and pyrazole structures may enhance bioactivity by increasing lipophilicity and receptor binding affinity.
Applications in Medicinal Chemistry
This compound shows promise in various scientific applications, particularly in the development of therapeutic agents. Further pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic potential fully.
Analytical Techniques
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for the characterization of this compound. These methods provide detailed structural information and help in assessing purity and yield.
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